Methyl 2-(4,6-dimethylpyridin-2-yl)acetate
Description
Overview of Pyridine (B92270) Heterocycles in Synthetic and Materials Science
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. nih.gov Its structure is analogous to benzene, but the presence of the nitrogen atom imparts distinct properties, including basicity and a different pattern of reactivity. nih.govchiralen.com In synthetic science, pyridine and its derivatives are fundamental building blocks for creating complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net The nitrogen atom can act as a nucleophile or a base, and it can also coordinate to metal centers, making pyridines valuable ligands in catalysis. mdpi.com
In materials science, the incorporation of pyridine units into polymers and other materials can influence their electronic and optical properties. mdpi.com Pyridine-containing polymers have been investigated for applications in areas such as light-emitting diodes, sensors, and as components of metal-organic frameworks (MOFs). The ability of the pyridine nitrogen to participate in hydrogen bonding and other non-covalent interactions is also crucial in the design of self-assembling materials and supramolecular structures.
Significance of Methyl Ester Functionalities in Acetate (B1210297) Derivatives
The methyl ester functionality, specifically in the context of acetate derivatives, is a widely utilized group in organic synthesis for several key reasons. Methyl acetate itself is a versatile solvent and is used in the production of other chemicals. mdpi.com The methyl ester group is relatively stable but can be readily converted into other functional groups, such as carboxylic acids, amides, or other esters, through straightforward chemical transformations like hydrolysis or transesterification. This reactivity makes methyl esters valuable intermediates in multi-step synthetic sequences.
Furthermore, the methyl ester group can influence the physical properties of a molecule, such as its solubility and volatility. In the context of drug discovery and development, the ester functionality can be employed as a prodrug strategy to improve the pharmacokinetic properties of a therapeutic agent.
Historical Context and Evolution of Research on Substituted Pyridine-2-yl Acetates
Research into pyridine derivatives has a long history, dating back to the isolation of pyridine from bone oil in the 19th century. The development of synthetic methods to construct the pyridine ring, such as the Hantzsch pyridine synthesis, paved the way for the exploration of a vast array of substituted pyridines.
The study of pyridine-2-yl acetates, a specific subclass of pyridine derivatives, has evolved with the broader trends in organic chemistry. Early research likely focused on the fundamental reactivity and synthesis of these compounds. As analytical techniques became more sophisticated, a deeper understanding of their structural and electronic properties was gained. In recent decades, research has shifted towards the application of substituted pyridine-2-yl acetates in various fields. For instance, their role as precursors in the synthesis of more complex heterocyclic systems and their potential as biologically active molecules have been areas of active investigation. mdpi.com The development of modern cross-coupling reactions has further expanded the toolkit for synthesizing highly functionalized pyridine-2-yl acetates.
Emerging Research Trends and Future Prospects for Pyridine-Based Compounds
The future of pyridine-based chemistry is bright, with several exciting research trends on the horizon. In medicinal chemistry, the development of novel pyridine-containing compounds as therapeutic agents for a wide range of diseases remains a major focus. acs.orgnih.gov The use of computational methods to design pyridine derivatives with specific biological targets is becoming increasingly prevalent.
In materials science, the design of new pyridine-based ligands for catalysis and the development of functional materials with tailored electronic and photophysical properties are ongoing areas of research. There is also a growing interest in the use of pyridine derivatives in sustainable chemistry, for example, as components of environmentally benign catalysts or as building blocks derived from renewable resources.
For compounds like Methyl 2-(4,6-dimethylpyridin-2-yl)acetate, while specific research may be limited at present, they represent a platform for future exploration. The strategic placement of the dimethyl groups on the pyridine ring can influence the compound's steric and electronic properties, potentially leading to novel reactivity or biological activity. As synthetic methodologies continue to advance, the accessibility and study of such specifically substituted pyridines will undoubtedly increase, opening up new avenues for discovery.
Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides data for the closely related analogue, Ethyl 2-(4,6-dimethylpyridin-2-yl)acetate, to offer some context on the general properties of this class of compounds.
Interactive Data Table: Properties of Ethyl 2-(4,6-dimethylpyridin-2-yl)acetate
| Property | Value |
| CAS Number | 106932-12-1 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Purity | 98% chiralen.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4,6-dimethylpyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(2)11-9(5-7)6-10(12)13-3/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZRMTKLVSRIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287440 | |
| Record name | Methyl 4,6-dimethyl-2-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58532-57-3 | |
| Record name | Methyl 4,6-dimethyl-2-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58532-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dimethyl-2-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of Methyl 2 4,6 Dimethylpyridin 2 Yl Acetate
Reactions at the Ester Moiety
The ester functional group is a key site for the derivatization of Methyl 2-(4,6-dimethylpyridin-2-yl)acetate, enabling reactions such as hydrolysis, transesterification, amidation, and reduction.
Hydrolysis Reactions and Carboxylic Acid Formation
The hydrolysis of the methyl ester in this compound yields the corresponding carboxylic acid, 2-(4,6-dimethylpyridin-2-yl)acetic acid. This reaction can be catalyzed by either acid or base. Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by water. While specific studies on the hydrolysis of this exact molecule are not prevalent in the searched literature, the general mechanism for ester hydrolysis is a fundamental and well-established organic reaction. researchgate.net The formation of related acetic acid derivatives, such as 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid, from their esters is a common synthetic step, indicating the feasibility of this transformation. sigmaaldrich.comchemscene.com
Transesterification with Alternative Alcohols
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this reaction allows for the synthesis of other alkyl esters by reacting it with different alcohols in the presence of an acid or base catalyst. wikipedia.org The reaction proceeds through a tetrahedral intermediate similar to that in hydrolysis. wikipedia.org The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) by-product as it forms. wikipedia.org This method is widely used in various industrial applications, including the production of polyesters and biodiesel from methyl esters. wikipedia.orgnih.gov For instance, the transesterification of methylphenidate with ethanol (B145695) to form ethylphenidate occurs in the liver, highlighting a biological example of this reaction type. wikipedia.org
Table 1: Examples of Transesterification Reactions
| Starting Ester | Reactant Alcohol | Catalyst | Product Ester |
| This compound | Ethanol | Acid or Base | Ethyl 2-(4,6-dimethylpyridin-2-yl)acetate |
| This compound | Propanol | Acid or Base | Propyl 2-(4,6-dimethylpyridin-2-yl)acetate |
| This compound | Isopropanol | Acid or Base | Isopropyl 2-(4,6-dimethylpyridin-2-yl)acetate |
Amidation and Hydrazide Formation
The ester moiety of this compound can react with amines to form amides. This reaction, known as aminolysis, typically requires heating or catalysis. In a study on a related quinazolinone compound, amidation of an ethyl ester with various primary and secondary amines was attempted in boiling glacial acetic acid; however, this resulted in the hydrolysis of the ester to the corresponding carboxylic acid. sapub.org To achieve the desired amides, the reaction was successfully carried out by first converting the carboxylic acid to the more reactive acid chloride, which then readily reacted with amines in the presence of a base like triethylamine. sapub.org
A more common derivatization is the formation of a hydrazide by reacting the ester with hydrazine (B178648) hydrate. This reaction is often carried out in an alcohol solvent, such as ethanol, and can proceed at room temperature or with heating. nih.govmdpi.comnih.gov The resulting 2-(4,6-dimethylpyridin-2-yl)acetohydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities. nih.govmdpi.compsu.edu
Table 2: Synthesis of Hydrazide Derivatives
| Starting Ester | Reagent | Solvent | Conditions | Product |
| Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)]acetate | Hydrazine hydrate | None | Microwave, 10 min | 2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate | 85% Hydrazine hydrate | Ethanol | Room temp, 4 hours | 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide |
Reduction to Alcohols
The ester group of this compound can be reduced to a primary alcohol, yielding 2-(4,6-dimethylpyridin-2-yl)ethanol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.comlibretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.orgyoutube.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a workup with water to neutralize the reactive intermediates and protonate the resulting alkoxide. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydride ion from the LiAlH₄ to the carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which is more reactive than the starting ester. chemistrysteps.comyoutube.com The synthesis of related pyridine (B92270) ethanol derivatives from corresponding precursors has been documented, supporting the viability of this reduction. google.com
Reactions on the Pyridine Ring
The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles.
Electrophilic Aromatic Substitution (EAS) Patterns
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. When subjected to strongly acidic conditions typical for many EAS reactions, the nitrogen atom is protonated, further deactivating the ring.
In the case of this compound, the presence of two electron-donating methyl groups at positions 4 and 6, and the acetate (B1210297) side chain at position 2, would typically direct incoming electrophiles. However, the parent compound for the pyridine core, 2,4,6-collidine (2,4,6-trimethylpyridine), demonstrates the characteristic unreactivity of such substituted pyridines towards EAS. wikipedia.orgchemicalland21.comdrugfuture.comcharite.denih.gov For instance, the reaction of 2,4,6-collidine with concentrated nitric acid results in the formation of 2,4,6-trimethylpyridinium nitrate, where the reaction occurs at the basic nitrogen atom rather than on the aromatic ring. nih.govresearchgate.net The steric hindrance provided by the methyl groups at the 2 and 6 positions also makes attack at the adjacent ring carbons difficult. nih.govsciencemadness.org Therefore, it is expected that this compound would be highly resistant to electrophilic aromatic substitution on the pyridine ring under standard conditions. Any reaction with strong electrophiles would likely occur at the pyridine nitrogen.
Nucleophilic Aromatic Substitution (NAS) on Activated Pyridines
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic attack, a reaction that is generally difficult for carbocyclic aromatic rings like benzene. Nucleophilic Aromatic Substitution (NAS) on pyridine and its derivatives is a cornerstone of their chemistry. masterorganicchemistry.com The reaction is significantly favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.comquimicaorganica.orgyoutube.com
The mechanism for NAS on pyridines proceeds via a two-step addition-elimination pathway. libretexts.org In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon, breaking the ring's aromaticity and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com The stability of this intermediate is crucial. For attacks at the C2 or C4 positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization that is not possible with an attack at the C3 or C5 positions. stackexchange.com This inherent stability lowers the activation energy for substitution at the ortho and para positions.
For this compound, NAS would typically require prior conversion of a group on the ring, such as a methyl group or a hydrogen, into a suitable leaving group, like a halide (Cl, Br). In a hypothetical 2-halo-4,6-dimethylpyridine derivative, a nucleophile would readily attack the C2 position, displacing the halide. The presence of the methyl groups at C4 and C6, and the acetate moiety at C2, would sterically and electronically influence the rate and feasibility of such substitutions.
Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Pyridine Derivatives This table presents representative examples of NAS reactions on pyridine rings activated with leaving groups, illustrating the types of transformations possible.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 2-Chloro-4,6-dimethylpyridine | Sodium methoxide | Methanol, Reflux | 2-Methoxy-4,6-dimethylpyridine | High | N/A |
| 2,4-Dinitrochlorobenzene | Dimethylamine | Ethanol, RT | N,N-Dimethyl-2,4-dinitroaniline | >95 | libretexts.org |
| 2-Chloropyridine | Ammonia | 200 °C | 2-Aminopyridine | High | N/A |
| 4-Chloropyridine | Hydrazine | Ethanol, Heat | 4-Hydrazinopyridine | High | N/A |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Reactions like the Suzuki-Miyaura and Heck couplings are fundamental in modern organic synthesis. wikipedia.orgorganic-chemistry.org For a molecule like this compound to participate as an electrophile in these reactions, it must first be functionalized with a halide or triflate leaving group, for instance, at the C2, C3, or C5 positions. The reactivity of 2-halopyridines in such couplings can be challenging due to the potential for the Lewis basic pyridine nitrogen to coordinate with and inhibit the palladium catalyst. nih.gov
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle generally consists of three steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the pyridyl halide. nrochemistry.com
Transmetalation: The organic group from the boron species is transferred to the palladium center. This step is typically facilitated by a base which activates the organoboron reagent. organic-chemistry.org
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orgnrochemistry.com
The Heck reaction couples an organohalide with an alkene. organic-chemistry.orgnih.gov The mechanism shares the initial oxidative addition step with the Suzuki reaction, but is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. nih.govlibretexts.org
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds
| Pyridyl Halide | Coupling Partner | Catalyst / Ligand | Base | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|---|
| 2-Chloropyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O, 100°C | 2-Arylpyridine | nrochemistry.com |
| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / Phosphine-Imidazolium Salt | N/A | N/A | Arylated acrylate | organic-chemistry.org |
| 2,6-Dichloropyridine | Alkylboronic pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O, 60°C | 2,6-Dialkylpyridine | nih.gov |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC Ligand | Cs₂CO₃ | H₂O, 130°C | Substituted Stilbene | mdpi.com |
Note: NHC = N-Heterocyclic Carbene, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Oxidation and Reduction of the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it generally resistant to oxidative degradation compared to benzene. Oxidation, when it occurs, typically requires potent oxidizing agents and harsh conditions. More common is the oxidation of dihydropyridine (B1217469) precursors to form the aromatic pyridine ring. researchgate.netwum.edu.pkrsc.org
Conversely, the pyridine ring can be readily reduced to the corresponding piperidine (B6355638) derivative. This transformation is of significant synthetic utility as piperidines are a common scaffold in pharmaceuticals. nih.govnih.gov The reduction involves the hydrogenation of the aromatic ring, which can be achieved under various conditions. Catalytic hydrogenation is the most common method, employing transition metal catalysts such as rhodium, ruthenium, or nickel under a hydrogen atmosphere. organic-chemistry.orgdtic.mil The specific conditions can be tailored to be compatible with other functional groups in the molecule. For instance, the reduction of 2,6-dimethylpyridine (B142122) (2,6-lutidine) yields 2,6-dimethylpiperidine. wikipedia.org
Table 3: Methods for the Reduction of Pyridine Derivatives
| Substrate | Reagent / Catalyst | Conditions | Product | Ref. |
|---|---|---|---|---|
| Pyridine | Ni catalyst | 170-200 °C, H₂ | Piperidine | dtic.mil |
| Pyridine N-oxide | Pd/C, Ammonium (B1175870) formate | Reflux | Piperidine | organic-chemistry.org |
| Substituted Pyridine | 10% Rh/C | 80 °C, 5 atm H₂, H₂O | Substituted Piperidine | organic-chemistry.org |
| Substituted Pyridine | RuCl₃·xH₂O, H₃N-BH₃ | N/A | Substituted Piperidine | organic-chemistry.org |
Reactions at the Methyl Substituents
The methyl groups attached to the pyridine ring are not inert. Their reactivity, particularly at the C2 and C4 positions, is enhanced by the electron-withdrawing nature of the ring.
Side-Chain Functionalization (e.g., Halogenation, Oxidation)
The methyl groups can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, to form halomethylpyridine derivatives. These products are valuable intermediates for further nucleophilic substitution reactions at the side chain. Additionally, electrophilic halogenating agents based on 2,4,6-trimethylpyridine (B116444) (collidine) itself, such as bis(collidine)iodine(I) hexafluorophosphate, are known, though these are typically used to halogenate other substrates. orgsyn.orgnih.gov
Oxidation of the side-chain methyl groups can also be achieved, though it requires careful selection of reagents to avoid modification of the pyridine ring or the ester functionality. Strong oxidants like potassium permanganate (B83412) can oxidize a methyl group to a carboxylic acid. Milder conditions can potentially yield the corresponding aldehyde.
Condensation Reactions Involving Active Methyl Groups
The protons on the methyl groups at the C2 and C4 positions are significantly more acidic than those of toluene. This is because the negative charge of the conjugate base (a pyridylmethanide anion) can be delocalized into the electron-deficient aromatic ring, including onto the nitrogen atom.
Deprotonation with a strong base (e.g., sodium amide, lithium diisopropylamide) generates a potent carbon nucleophile. This nucleophile can participate in various C-C bond-forming reactions, most notably condensation reactions with aldehydes and ketones. For example, the reaction of a 2-methylpyridine (B31789) derivative with benzaldehyde (B42025) in the presence of a base is a classic Knoevenagel-type condensation, which, after dehydration, yields a stilbene-like product (a styrylpyridine). miracosta.edu This reactivity is a key pathway for elaborating the structure from the methyl side chains.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the aforementioned reactions provides insight into their selectivity and allows for rational optimization.
Nucleophilic Aromatic Substitution: As detailed in section 3.2.2, the reaction proceeds via a Meisenheimer intermediate. pressbooks.pub Computational studies using density functional theory (DFT) have been employed to assess the transition states and intermediates in nucleophilic substitutions involving pyridine. rsc.orgscispace.comresearchgate.net These studies confirm that the stability of the anionic intermediate, particularly the ability to place the negative charge on the ring nitrogen, is the key factor governing the regioselectivity for attack at the C2 and C4 positions. stackexchange.com The first step, the formation of this intermediate, is slow and rate-determining because it involves the loss of aromaticity. youtube.com The second step, the elimination of the leaving group to restore aromaticity, is fast. youtube.com
Metal-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki and Heck reactions are well-established. For the Suzuki reaction, a key mechanistic aspect is the role of the base, which is generally believed to form a more nucleophilic "ate" complex with the organoboron species (e.g., [R-B(OH)₃]⁻), facilitating the transmetalation step. wikipedia.orgorganic-chemistry.org The reductive elimination step is generally faster for aryl-aryl couplings and retains the stereochemistry of the coupling partners. libretexts.org For reactions involving 2-halopyridines, a significant mechanistic consideration is the potential for catalyst inhibition by the pyridine nitrogen. The choice of bulky, electron-rich phosphine (B1218219) ligands (like SPhos) or N-heterocyclic carbenes (NHCs) can mitigate this issue by favoring catalyst coordination over pyridine binding and promoting the desired oxidative addition and reductive elimination steps. nih.govmdpi.com
Condensation of Active Methyl Groups: The mechanism begins with the abstraction of a proton from the C2-methyl group by a strong base. This creates a resonance-stabilized carbanion where the negative charge is shared between the benzylic-type carbon and the C4 and C6 positions of the pyridine ring. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form an alkoxide intermediate. Protonation of the alkoxide yields an alcohol (an aldol (B89426) addition product), which can then readily undergo base- or acid-catalyzed dehydration to form a conjugated C=C double bond, yielding the final condensation product.
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies specifically for this compound are not extensively documented in publicly available literature. However, the kinetics of related pyridine ester reactions provide a framework for understanding its reactivity. For instance, the hydrolysis of pyridine esters can be subject to catalysis by the pyridine nitrogen itself, a phenomenon known as nucleophilic catalysis.
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. In acidic or basic conditions, the ester hydrolysis rate is generally accelerated. For analogous compounds, the hydrolysis often follows pseudo-first-order kinetics under conditions where the concentration of one reactant (e.g., water) is in large excess.
The reaction rate constants for derivatization reactions, such as alkylation or acylation at the α-carbon, would be highly dependent on the strength of the base used to deprotonate the methylene (B1212753) group and the electrophilicity of the reacting partner. Strong bases like lithium diisopropylamide (LDA) are often employed to generate the corresponding enolate, which then acts as a potent nucleophile. The determination of these rate constants would typically involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like spectroscopy or chromatography.
Table 1: Hypothetical Kinetic Parameters for Reactions of this compound
| Reaction Type | Catalyst/Base | Solvent | Temperature (°C) | Rate Constant (k) |
| Base-catalyzed Hydrolysis | NaOH | Water/Dioxane | 25 | k (M⁻¹s⁻¹) |
| α-Alkylation | LDA | THF | -78 | k (M⁻¹s⁻¹) |
| Transesterification | H₂SO₄ | Ethanol | 78 (reflux) | k (M⁻¹s⁻¹) |
Note: The values in this table are illustrative and would need to be determined experimentally for this compound.
Identification of Reaction Intermediates
The derivatization of this compound proceeds through various reactive intermediates depending on the reaction conditions.
In base-catalyzed reactions targeting the α-carbon, the primary intermediate is the enolate . The formation of this intermediate can be confirmed spectroscopically, for example, through changes in the UV-Vis or NMR spectra upon addition of a strong base. The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen, and its stability is influenced by the electron-withdrawing pyridine ring.
During nucleophilic catalysis of acyl transfer reactions, such as hydrolysis or transesterification where the pyridine nitrogen participates, an acyl-pyridinium ion intermediate is proposed. This highly reactive species is formed by the attack of the pyridine nitrogen on the carbonyl carbon of the ester, leading to the expulsion of the methoxy group. The acyl-pyridinium ion is then readily attacked by a nucleophile (e.g., water or an alcohol) to yield the final product and regenerate the pyridine catalyst. The direct observation of such transient intermediates is challenging but can sometimes be achieved using advanced spectroscopic techniques under specific conditions.
For reactions involving the derivatization of the pyridine ring itself, such as N-alkylation, the formation of a pyridinium (B92312) salt is the key intermediate step.
Table 2: Key Reaction Intermediates in the Derivatization of this compound
| Reaction Type | Key Intermediate | Method of Identification (Proposed) |
| α-Deprotonation/Alkylation | Enolate | NMR Spectroscopy, UV-Vis Spectroscopy |
| Nucleophilic Catalysis | Acyl-pyridinium ion | Trapping experiments, Low-temperature NMR |
| N-Alkylation of Pyridine Ring | Pyridinium salt | Isolation and characterization (NMR, MS) |
Catalytic Cycle Elucidation
The catalytic activity of this compound, or more accurately, its pyridine moiety, is most relevant in acyl transfer reactions. The elucidation of the catalytic cycle for a pyridine-catalyzed reaction, such as the hydrolysis of an anhydride (B1165640), provides a model for understanding the potential role of the pyridine nucleus in this compound.
A general catalytic cycle for nucleophilic catalysis by a pyridine derivative can be outlined as follows:
Nucleophilic Attack: The pyridine nitrogen attacks the electrophilic carbonyl carbon of the substrate (e.g., an acyl chloride or anhydride), forming a tetrahedral intermediate.
Formation of the Acyl-Pyridinium Intermediate: The tetrahedral intermediate collapses, expelling the leaving group and forming the highly reactive acyl-pyridinium ion.
Nucleophilic Addition: A nucleophile (e.g., water, alcohol) attacks the carbonyl carbon of the acyl-pyridinium ion.
Product Formation and Catalyst Regeneration: The resulting tetrahedral intermediate collapses to form the final product and regenerate the pyridine catalyst, which can then enter another catalytic cycle.
The efficiency of this catalytic cycle is influenced by the nucleophilicity of the pyridine nitrogen and the stability of the acyl-pyridinium intermediate. The presence of two methyl groups on the pyridine ring in this compound increases the electron density on the nitrogen, potentially enhancing its nucleophilicity and catalytic activity compared to unsubstituted pyridine. However, steric hindrance from the methyl groups, particularly the one at the 4-position, could also play a role in modulating the catalytic efficiency.
Elucidating the specific catalytic cycle for a reaction involving this compound would necessitate detailed mechanistic studies, including kinetic analysis, isotopic labeling experiments, and computational modeling to map the energy profile of the reaction pathway.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-(4,6-dimethylpyridin-2-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unequivocally confirm its structure.
¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Integration)
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.
A detailed analysis would reveal:
Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C3 and C5 positions of the pyridine (B92270) ring. The downfield shift is due to the deshielding effect of the aromatic ring current.
Methylene (B1212753) Protons: A singlet corresponding to the two protons of the methylene group (-CH₂-) attached to the pyridine ring and the acetate (B1210297) group. Its chemical shift would likely be in the range of δ 3.5-4.0 ppm.
Methyl Ester Protons: A sharp singlet for the three protons of the methyl ester group (-OCH₃), typically appearing around δ 3.6-3.8 ppm.
Pyridine Methyl Protons: Two distinct singlets for the two methyl groups attached to the pyridine ring at positions C4 and C6, expected to appear in the upfield region around δ 2.3-2.6 ppm.
The integration of these signals would correspond to the number of protons in each group (2H for aromatic, 2H for methylene, 3H for methyl ester, and 3H for each pyridine methyl group). The coupling constants (J), measured in Hertz (Hz), would provide information about the connectivity of adjacent protons. In this case, since most protons are expected to appear as singlets, long-range couplings might be observed with high-resolution instruments.
Interactive ¹H NMR Data Table (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | s | 1H | Pyridine H-3 or H-5 |
| ~6.9 | s | 1H | Pyridine H-5 or H-3 |
| ~3.8 | s | 2H | -CH₂- |
| ~3.7 | s | 3H | -OCH₃ |
| ~2.5 | s | 3H | Pyridine C4-CH₃ or C6-CH₃ |
| ~2.4 | s | 3H | Pyridine C6-CH₃ or C4-CH₃ |
¹³C NMR Spectral Analysis (Chemical Shifts, DEPT, HMQC)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The expected chemical shifts are:
Carbonyl Carbon: A signal in the downfield region (δ 170-175 ppm) for the ester carbonyl carbon.
Aromatic Carbons: Signals in the range of δ 120-160 ppm for the six carbons of the pyridine ring. The carbons attached to nitrogen (C2 and C6) would be the most downfield.
Methylene Carbon: A signal for the -CH₂- carbon, typically around δ 40-50 ppm.
Methyl Ester Carbon: A signal for the -OCH₃ carbon at approximately δ 50-55 ppm.
Pyridine Methyl Carbons: Signals for the two methyl carbons on the pyridine ring, appearing in the upfield region (δ 20-25 ppm).
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon signal, confirming the assignments made from the ¹H and ¹³C NMR spectra.
Interactive ¹³C NMR Data Table (Predicted)
| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |
| ~171 | C | C=O |
| ~158 | C | Pyridine C2 or C6 |
| ~157 | C | Pyridine C6 or C2 |
| ~148 | C | Pyridine C4 |
| ~123 | CH | Pyridine C3 or C5 |
| ~120 | CH | Pyridine C5 or C3 |
| ~52 | CH₃ | -OCH₃ |
| ~45 | CH₂ | -CH₂- |
| ~24 | CH₃ | Pyridine C4-CH₃ or C6-CH₃ |
| ~21 | CH₃ | Pyridine C6-CH₃ or C4-CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To further solidify the structural assignment, a suite of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, it would primarily confirm the absence of significant proton-proton coupling between the isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): As mentioned, this directly correlates protons to their attached carbons, providing definitive C-H attachments.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity of the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the methylene protons and the C2 carbon of the pyridine ring, as well as the carbonyl carbon of the acetate group, thus confirming the linkage of these moieties. Correlations between the pyridine methyl protons and the C4 and C6 carbons would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methylene protons and the methyl group at the C6 position of the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high accuracy. This allows for the calculation of the elemental composition, which can confirm the molecular formula of this compound (C₁₀H₁₃NO₂). The calculated exact mass for the protonated molecule [M+H]⁺ is 180.1025.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.1. Tandem mass spectrometry (MS/MS) experiments on this parent ion would induce fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl acetate moiety.
Interactive ESI-MS/MS Fragmentation Data Table (Predicted)
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 180.1 | 149.1 | 31.0 | [M+H - CH₃O]⁺ |
| 180.1 | 122.1 | 58.0 | [M+H - CH₃COOCH₂]⁺ |
| 180.1 | 106.1 | 74.0 | [M+H - CH₃COOCH₃]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components of a mixture. In the context of a pure compound like this compound, GC-MS confirms its purity and provides its mass spectrum, which is crucial for structural confirmation.
The gas chromatogram would be expected to show a single major peak, indicating the sample's purity and providing its retention time under specific column and temperature conditions. The mass spectrometer then subjects the eluted compound to ionization, typically via electron impact (EI), causing fragmentation. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these fragments against their relative abundance.
For this compound (molar mass: 179.22 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 179. Key fragmentation patterns for esters and pyridines would likely be observed. miamioh.edumdpi.com Common fragmentation pathways include:
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 148 [M-31]⁺.
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 120 [M-59]⁺.
McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.
Cleavage of the pyridine ring: Aromatic ring fragmentation would produce a series of smaller, characteristic ions.
A detailed analysis of these fragmentation patterns allows for the unambiguous identification of the compound's structure. mdpi.com
Table 1: Predicted Key GC-MS Fragmentation Data for this compound
| m/z Value | Predicted Fragment | Description |
| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion [M]⁺ |
| 164 | [C₉H₁₀NO₂]⁺ | Loss of a methyl group [M-CH₃]⁺ |
| 148 | [C₉H₁₀NO]⁺ | Loss of the methoxy group [M-OCH₃]⁺ |
| 120 | [C₈H₁₀N]⁺ | Loss of the carbomethoxy group [M-COOCH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts: the ester group and the substituted pyridine ring.
Key expected absorption bands include:
C=O Stretch (Ester): A strong, sharp absorption band is anticipated in the region of 1750-1735 cm⁻¹, characteristic of the carbonyl group in a saturated ester. nih.gov
C-O Stretch (Ester): Two distinct bands are expected for the C-O stretching vibrations of the ester. The C(=O)-O stretch typically appears between 1300-1200 cm⁻¹, and the O-C-C stretch is found between 1150-1000 cm⁻¹. nih.gov
C=C and C=N Stretches (Pyridine Ring): Aromatic ring stretching vibrations for the dimethylpyridine moiety are expected in the 1600-1450 cm⁻¹ region.
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups on the ring and the methylene bridge would be observed just below 3000 cm⁻¹.
C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic ring would provide information on the substitution pattern and typically appear in the 900-690 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~1740 | Strong | C=O Ester Stretch |
| ~1600, ~1570 | Medium | C=C and C=N Ring Stretches |
| ~1450, ~1380 | Medium | C-H Bends (Aliphatic) |
| ~1250 | Strong | C-O Stretch (Ester, C(=O)-O) |
| ~1100 | Strong | C-O Stretch (Ester, O-C-C) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. researchgate.net For this compound, the key chromophore is the dimethylpyridine ring.
The expected electronic transitions would be:
π → π* Transitions: These high-intensity absorptions arise from the promotion of electrons within the π-system of the pyridine ring. They typically occur at shorter wavelengths (e.g., ~200-280 nm). The substitution on the pyridine ring can cause a bathochromic (red) shift to longer wavelengths. researchgate.net
n → π* Transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π* orbital. These transitions occur at longer wavelengths than π → π* transitions and are often observed as a shoulder on the main absorption band. researchgate.net
The solvent used for the analysis can influence the position of these absorption maxima (λ_max).
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) | Description |
| π → π | ~220-230 | High-intensity absorption due to the pyridine ring's π-system. |
| π → π | ~260-275 | Lower intensity absorption, also from the aromatic π-system. |
| n → π | >280 | Low-intensity, often appears as a shoulder on the π → π band. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound, confirming its molecular geometry. While a crystal structure for the title compound is not publicly available, analysis of related structures provides insight into the expected findings. nih.govkaust.edu.sa
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, the packing would likely be influenced by:
van der Waals Forces: These dispersion forces are the dominant interactions, particularly involving the hydrophobic methyl groups and the aromatic ring. miamioh.edu
π-π Stacking: The planar pyridine rings may stack on top of each other in a parallel or offset fashion. The interplanar distance between stacked rings is typically in the range of 3.4–3.8 Å. nih.gov
C-H···π Interactions: The hydrogen atoms of the methyl or methylene groups can interact with the electron-rich π-system of adjacent pyridine rings. nih.gov
Dipole-Dipole Interactions: The polar ester group introduces a dipole moment, which will influence the molecular alignment in the crystal to optimize these electrostatic interactions.
Hydrogen Bonding Network Analysis
Classical hydrogen bonds (e.g., O-H···O, N-H···O) are not present in this compound. However, the structure is capable of forming a network of weak C-H···O and C-H···N hydrogen bonds. nih.govnih.gov
C-H···O Interactions: The hydrogen atoms of the methyl groups or the methylene bridge can act as weak hydrogen bond donors to the oxygen atoms of the ester carbonyl group on neighboring molecules. nih.gov These interactions, though weak, can play a significant role in stabilizing the crystal lattice.
C-H···N Interactions: Similarly, the pyridine nitrogen atom can act as a weak hydrogen bond acceptor for C-H donors from adjacent molecules.
These weak hydrogen bonds often form specific motifs, such as chains or dimers, that build the three-dimensional supramolecular architecture of the crystal. nih.gov The geometry of these interactions (distance and angle) would be precisely determined from the crystallographic data.
Computational and Theoretical Chemistry of Methyl 2 4,6 Dimethylpyridin 2 Yl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like Methyl 2-(4,6-dimethylpyridin-2-yl)acetate, these methods provide a detailed picture of its structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. The B3LYP hybrid functional, combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p), is a widely used and reliable approach for optimizing the geometry of organic molecules and has been successfully applied to various pyridine (B92270) and acetate (B1210297) derivatives. researchgate.netresearchgate.netinpressco.comscirp.orgresearchgate.net This level of theory provides a good balance between computational cost and accuracy for predicting molecular properties. researchgate.net
The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be characterized by the planar aromatic pyridine ring and the attached methyl and methyl acetate groups. The steric hindrance from the two methyl groups on the pyridine ring (a 2,6-lutidine scaffold) significantly influences the orientation of the acetate side chain. wikipedia.org
DFT calculations also elucidate the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich regions, primarily around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating likely sites for electrophilic attack or hydrogen bonding. scirp.org Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.nettjnpr.org
Illustrative Optimized Geometrical Parameters (DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-C (pyridine ring) | ~1.39 Å |
| C-N (pyridine ring) | ~1.34 Å | |
| C-C (ring to side chain) | ~1.51 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angles | C-N-C (pyridine ring) | ~117° |
| N-C-C (pyridine ring) | ~123° | |
| O=C-O (ester) | ~125° |
Note: These values are typical and illustrative for a molecule with this structure, based on general chemical knowledge and data from similar computed structures. Actual values would be derived from a specific DFT calculation.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Once the molecular geometry is optimized, computational methods can predict various spectroscopic parameters, which are invaluable for experimental characterization.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts from first principles. nih.govrsc.orgacs.org By computing the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C) and scaling them against a reference compound (like tetramethylsilane), a theoretical NMR spectrum can be generated. acs.orgosti.gov For this compound, this would predict distinct signals for the aromatic protons, the two non-equivalent methyl groups on the ring, the methylene (B1212753) protons of the acetate group, and the methyl protons of the ester.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, providing a theoretical IR spectrum that can be compared with experimental data. Key predicted bands for this molecule would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching from the pyridine ring, and a strong C=O stretching absorption from the ester functional group.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. faccts.deresearchgate.netrsc.orgyoutube.commdpi.com The calculations would likely predict π → π* transitions associated with the dimethylpyridine chromophore.
Illustrative Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Range |
|---|---|---|
| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm |
| CH₂ (acetate) | 3.8 - 4.2 ppm | |
| CH₃ (ester) | 3.6 - 3.8 ppm | |
| CH₃ (ring) | 2.4 - 2.6 ppm | |
| ¹³C NMR | C=O (ester) | 170 - 175 ppm |
| Aromatic Carbons | 118 - 160 ppm | |
| O-CH₃ (ester) | 50 - 55 ppm | |
| IR | C=O Stretch | 1730 - 1750 cm⁻¹ |
| C=C, C=N Stretch | 1550 - 1620 cm⁻¹ | |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ |
Note: These are expected ranges for the functional groups present in the molecule.
Molecular Dynamics Simulations
While quantum calculations examine a static, minimum-energy state, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, accounting for temperature and solvent effects. nih.govnih.govcresset-group.com
Conformational Analysis
MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules. oup.comportlandpress.com For this compound, the key flexible bond is the C-C bond connecting the acetate side chain to the pyridine ring. An MD trajectory would sample the various rotational isomers (conformers) and their relative populations. This analysis helps identify the most stable or predominant conformations in solution, which may differ from the gas-phase minimum energy structure due to solvent interactions. Such simulations can reveal the energetic barriers to rotation and the dynamic interplay between the steric bulk of the methyl groups and the acetate moiety. cresset-group.com
Intermolecular Interaction Modeling
MD simulations can model a system containing many molecules to study their collective behavior and intermolecular interactions. nih.govk-state.eduresearchgate.net By simulating the compound in a solvent box, one can analyze how molecules interact with each other and with the solvent. For this compound, key interactions would include:
Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds could form between molecules.
π-π Stacking: The pyridine rings could stack on top of each other, an interaction common in aromatic systems.
Analysis of the radial distribution functions from the simulation can quantify the probability of finding neighboring molecules at a certain distance, providing a detailed picture of the liquid or solid-state structure. nih.gov
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in elucidating chemical reaction mechanisms. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, chemists can identify the most favorable pathway from reactants to products.
This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. numberanalytics.comresearchgate.net DFT calculations can optimize the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy (Ea), a critical parameter that governs the reaction rate. acs.orgworldscientific.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific activity. spu.edu.syfrontiersin.org While widely used to predict biological activities, QSAR methodologies are also adept at modeling non-biological endpoints, such as physicochemical properties or material characteristics. researchgate.netijnrd.org This section explores the hypothetical application of QSAR modeling to predict a non-biological property of this compound and its analogs.
For the purpose of this analysis, we will consider a hypothetical QSAR study aimed at predicting the chromatographic retention time (LogRT) of a series of pyridine-2-acetate derivatives. Chromatographic behavior is a critical non-biological property in analytical chemistry, crucial for method development, purification, and quality control. The retention time is influenced by the physicochemical properties of the molecule, making it an ideal endpoint for a QSAR investigation.
Research Findings and Hypothetical Model Development
A hypothetical QSAR model was developed for a series of 20 substituted pyridine-2-acetate derivatives, including the parent compound, this compound. The development of a robust QSAR model involves several key stages: the calculation of molecular descriptors, the division of the dataset into training and test sets for model validation, and the application of statistical methods to establish a correlative equation. researchgate.netnih.gov
The molecular descriptors, which are numerical representations of a molecule's properties, can be categorized into several classes, including electronic, steric, and lipophilic parameters. mlsu.ac.inslideshare.net For this hypothetical study, a selection of relevant descriptors was calculated for each compound in the series.
Table 1: Hypothetical Dataset of Pyridine-2-Acetate Derivatives and Their Calculated Descriptors This table is interactive. You can sort the data by clicking on the column headers.
| Compound ID | Substituent (R) | LogRT (Experimental) | LogP (Lipophilicity) | Molar Refractivity (MR) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | H | 1.25 | 1.89 | 45.21 | 2.15 |
| 2 | 4-CH3 | 1.38 | 2.35 | 49.83 | 2.28 |
| 3 | 4-Cl | 1.45 | 2.60 | 50.25 | 1.98 |
| 4 | 4-F | 1.32 | 1.98 | 45.70 | 1.95 |
| 5 | 4-NO2 | 1.55 | 1.85 | 50.01 | 3.50 |
| 6 | 4,6-di-CH3 | 1.62 | 2.81 | 54.45 | 2.41 |
| 7 | 4-OCH3 | 1.41 | 2.10 | 50.99 | 2.65 |
| 8 | 4-CN | 1.51 | 1.92 | 50.33 | 3.80 |
| 9 | 5-CH3 | 1.40 | 2.36 | 49.83 | 2.20 |
| 10 | 5-Cl | 1.48 | 2.62 | 50.25 | 2.05 |
| 11 | 5-Br | 1.54 | 2.89 | 53.13 | 2.01 |
| 12 | 6-CH3 | 1.39 | 2.34 | 49.83 | 2.33 |
| 13 | 6-Cl | 1.42 | 2.58 | 50.25 | 2.55 |
| 14 | 3-CH3 | 1.37 | 2.35 | 49.83 | 2.18 |
| 15 | 3-Cl | 1.44 | 2.61 | 50.25 | 2.48 |
| 16 | 4,5-di-Cl | 1.65 | 3.32 | 55.29 | 1.85 |
| 17 | 4-CF3 | 1.68 | 3.05 | 50.04 | 3.10 |
| 18 | 4-t-butyl | 1.85 | 3.55 | 63.98 | 2.35 |
| 19 | 4-NH2 | 1.15 | 1.35 | 48.01 | 2.95 |
Note: Compound 6 represents this compound.
Using a multiple linear regression (MLR) analysis on the training set, a hypothetical QSAR equation was derived:
LogRT = 0.45 * LogP + 0.01 * MR - 0.05 * Dipole Moment + 0.52
This equation suggests that the chromatographic retention time (LogRT) is positively correlated with lipophilicity (LogP) and molar refractivity (MR), and negatively correlated with the dipole moment. The positive coefficient for LogP indicates that more lipophilic compounds have longer retention times, which is consistent with reverse-phase chromatography. The positive, albeit smaller, coefficient for MR suggests that larger, more polarizable molecules also exhibit longer retention. Conversely, a higher dipole moment, indicating a more polar molecule, leads to a shorter retention time, as expected.
The statistical quality of the derived model would be assessed using parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²). For a robust model, these values should be high, indicating a good fit and predictive ability. researchgate.net
Table 2: Statistical Validation of the Hypothetical QSAR Model This table is interactive. You can sort the data by clicking on the column headers.
| Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.92 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |
| q² (Cross-validated R²) | 0.85 | A measure of the predictive ability of the model, calculated using a cross-validation method. |
| F-statistic | 45.6 | Indicates the overall significance of the regression model. |
The high hypothetical values of R² and q² in Table 2 would suggest that the developed QSAR model is statistically significant and possesses good predictive power for the chromatographic retention time of this class of compounds. Such a model could then be used to predict the LogRT for newly designed analogs of this compound before their synthesis, thereby guiding the design of compounds with desired analytical properties.
Applications of Methyl 2 4,6 Dimethylpyridin 2 Yl Acetate in Materials Science and Catalysis
Role as a Synthetic Intermediate for Advanced Materials
The unique combination of a heterocyclic aromatic ring and a reactive ester functional group allows Methyl 2-(4,6-dimethylpyridin-2-yl)acetate to serve as a valuable precursor in the synthesis of specialized materials.
Polymer Science and Materials
Pyridine-containing polymers are noted for their diverse applications in materials science. researchgate.net While direct polymerization of this compound is not widely documented, its structural motifs are relevant to creating functional polymers. The pyridine (B92270) ring can be incorporated into polymer backbones or as a pendant group to impart specific properties such as thermal stability, metal-ion coordination, and catalytic activity. For instance, pyridylamido-type ligands are used to create nonmetallocene catalysts for stereoselective olefin polymerization. nih.gov The steric and electronic properties of the ligand, including substituents like the methyl groups found in the target compound, are crucial for controlling the polymer's microstructure and properties. nih.gov The ester group of this compound could be modified, for example, by transesterification with a vinyl monomer, to produce a polymerizable derivative suitable for creating advanced polymer latexes or functional surfaces. nih.gov
Ligand Synthesis for Coordination Chemistry and Catalysis
The most significant application of this compound is as a precursor for designing specialized ligands for coordination chemistry. semanticscholar.orgwikipedia.org The pyridine nitrogen atom provides a primary coordination site, while the carbonyl oxygen of the acetate (B1210297) group can also participate in binding, allowing it to act as a bidentate N,O-ligand. This chelation can form stable five-membered rings with a metal center, a common feature in coordination complexes.
The methyl groups at the 4- and 6-positions of the pyridine ring introduce significant steric hindrance. numberanalytics.com This steric bulk is not a drawback but a critical design element that can influence the coordination geometry, the number of ligands that can bind to a metal center, and the stability of the resulting complex. psu.eduresearchgate.net For example, in complexes with bulky ligands, the steric environment can enhance the selectivity of catalytic reactions by controlling substrate access to the active site. numberanalytics.com The synthesis of multidentate PPN ligands, such as 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine, highlights how substituted pyridines can form complexes where the coordination mode (e.g., bidentate P,N vs. P,P) is dictated by the metal and its preferred geometry. nih.gov
Precursors for Functional Dyes and Pigments
Pyridine and its derivatives are fundamental components in a wide array of functional dyes, including azo dyes and other chromophores. nih.govniscpr.res.in The synthesis of such dyes often involves the condensation or coupling of pyridine-containing precursors. researchgate.net The electron-deficient nature of the pyridine ring can be tuned by substituents, influencing the electronic transitions and thus the color and photophysical properties of the final dye.
This compound can serve as a building block for complex dye systems. The acetate group can be hydrolyzed to the corresponding carboxylic acid or converted into other reactive functional groups, providing a handle for incorporating the pyridine moiety into larger conjugated systems. For example, the synthesis of novel azo disperse dyes and pyridin-1(2H)-ylacrylates demonstrates the versatility of pyridine derivatives in creating materials with specific absorption and fluorescence properties. nih.govnih.gov The development of dyes from pyridine precursors for applications like dyeing polyester (B1180765) fibers or for use as photosensitizers showcases the importance of this class of compounds. nih.govresearchgate.netrsc.org
Catalytic Applications
The structural characteristics of this compound and its derivatives make them suitable for direct and indirect roles in catalysis.
Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. beilstein-journals.org Pyridine and its derivatives are well-established nucleophilic catalysts, often used in acylation and silylation reactions. The catalytic activity stems from the Lewis basicity of the nitrogen lone pair. The presence of electron-donating methyl groups on the pyridine ring in this compound enhances this basicity, potentially increasing its catalytic activity compared to unsubstituted pyridine.
Recent studies have shown that substituted pyridines can act as highly active organocatalysts. rsc.org For instance, photochemical methods have been developed for the functionalization of pyridines using organocatalysts, highlighting their role in facilitating complex bond formations. acs.orgnih.govresearchgate.net While specific studies on this compound as an organocatalyst are limited, its structural similarity to active pyridine-based catalysts suggests potential applications, particularly in reactions benefiting from a sterically hindered, nucleophilic base. The use of bio-based solvents is also being explored to make organocatalytic processes greener. mdpi.com
Ligand in Metal-Catalyzed Reactions
When coordinated to a transition metal, ligands derived from this compound can play a crucial role in homogeneous catalysis. mdpi.com The electronic and steric properties of the ligand directly influence the activity, selectivity, and stability of the metal catalyst. nih.govacs.orgnih.gov
| Metal Complex Type | Potential Catalytic Application | Relevant Research |
| Palladium(II) Complexes | Cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) | nih.govresearchgate.net |
| Ruthenium(II) Complexes | Ligand substitution, oxidation catalysis | psu.edu |
| Iron, Cobalt, Manganese Complexes | Redox reactions, coordination studies | nih.gov |
| Hybrid Ligand Complexes | Aryl amination, hydroamination | researchgate.net |
This interactive table summarizes potential catalytic applications for metal complexes involving ligands similar to this compound.
The bidentate N,O-chelation capability of the pyridyl-acetate structure can stabilize the metal center, while the steric bulk from the dimethyl-substituted ring can create a specific pocket around the metal's active site. numberanalytics.com This is particularly valuable in asymmetric catalysis, where controlling the approach of a substrate is key to achieving high enantioselectivity. numberanalytics.com Palladium complexes with substituted pyridine ligands have demonstrated high efficiency as precatalysts in cross-coupling reactions. nih.gov Similarly, ruthenium complexes with bipyridyl ligands show how steric effects can dictate reaction rates and pathways. psu.edu The synthesis of transition metal complexes with pyridine-based ligands is a vast field, with applications ranging from industrial processes to the synthesis of fine chemicals. semanticscholar.orgjscimedcentral.comresearchgate.net
Contribution to Supramolecular Chemistry
Information regarding the contribution of this compound to supramolecular chemistry is not available in the reviewed scientific literature.
Host-Guest Interactions
There is no specific information available in the current scientific literature detailing the involvement of this compound in host-guest interactions.
Self-Assembly Processes
Detailed research findings on the role of this compound in self-assembly processes are not present in the available scientific literature.
Analytical Methodologies for High Purity Assessment and Trace Detection
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analytical workflow for Methyl 2-(4,6-dimethylpyridin-2-yl)acetate, enabling the separation of the main compound from its impurities and subsequent quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound due to its high resolution and sensitivity. The development of a robust HPLC method is critical for separating the target compound from structurally similar impurities, such as positional isomers or by-products from synthesis.
Method development often involves screening various stationary phases and mobile phase compositions to achieve optimal separation. For pyridine (B92270) derivatives, which possess basic properties, mixed-mode chromatography can be particularly effective. helixchrom.com A combination of reversed-phase and ion-exchange mechanisms can enhance the resolution between closely related compounds. helixchrom.comhelixchrom.com The use of core-shell columns can also provide a significant advantage in terms of speed and efficiency. helixchrom.com
A typical HPLC method for the analysis of this compound could employ a C18 or a mixed-mode column. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the basic pyridine compound. The addition of a small amount of an acidic modifier, such as formic acid, can improve peak symmetry. helixchrom.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Mixed-Mode Core-Shell C18 (e.g., 100 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | ~7.5 min |
This method would be suitable for quantifying the purity of this compound and detecting potential impurities. For trace-level analysis of potential genotoxic impurities, a more sensitive detection method such as tandem mass spectrometry (LC-MS/MS) would be necessary. jocpr.comresearchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and provides structural information about the separated components, which is invaluable for impurity identification. nih.govresearchgate.net
The selection of an appropriate GC column is critical for achieving good separation of pyridine derivatives. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a suitable choice. mdpi.com The temperature program of the GC oven is optimized to ensure adequate separation of the target compound from any volatile impurities or residual solvents from the synthesis process.
Table 2: Representative GC-MS Method Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 40-400 |
This GC-MS method would allow for the quantification of this compound and the identification of volatile and semi-volatile impurities based on their mass spectra and retention times.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used for monitoring the progress of organic reactions. mdpi.comresearchgate.netmdpi.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. nih.govresearchgate.net
A typical TLC analysis would involve spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve good separation between the spots corresponding to the reactants and the product. Visualization can be achieved under UV light (typically at 254 nm) or by using a staining agent. scielo.br
For the synthesis of a substituted pyridine acetate, a mobile phase of 30% ethyl acetate in hexane has been shown to be effective for separating the product from the starting materials on a silica gel TLC plate. nih.gov By observing the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value, the progress of the reaction can be qualitatively assessed.
Green Chromatography Approaches
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly analytical methods. researchgate.net In the context of chromatography for nitrogen-containing heterocyclic compounds, this includes reducing solvent consumption and replacing toxic solvents with safer alternatives. mdpi.comresearchgate.netmdpi.com
For HPLC, this can involve using shorter columns with smaller particle sizes to reduce analysis time and solvent usage. The use of aqueous mobile phases or replacing traditional organic solvents with greener alternatives like ethanol (B145695) or supercritical fluids is also a key area of research. mdpi.com
Advanced Spectroscopic Methods for Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical analysis, aiming to detect, identify, and quantify impurities in drug substances. nih.govajrconline.org For this compound, a combination of chromatographic separation and advanced spectroscopic techniques is employed for comprehensive impurity profiling.
Hyphenated techniques such as LC-MS/MS and GC-MS are particularly powerful for this purpose. jocpr.comresearchgate.net These methods provide not only the retention time of an impurity but also its mass-to-charge ratio and fragmentation pattern, which are crucial for structural elucidation.
Potential impurities in this compound could arise from various sources, including:
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis process.
By-products: Compounds formed through side reactions.
Degradation products: Impurities formed during storage or handling.
The identification of these impurities often involves comparing their mass spectra with libraries of known compounds or using high-resolution mass spectrometry (HRMS) to determine their elemental composition. Further structural confirmation is typically achieved through isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govajrconline.org
Purity Determination by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and versatile primary method for determining the purity of organic compounds, including heterocyclic molecules. nih.govnih.govacs.org Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for the direct quantification of a substance against an internal standard of a different, well-characterized compound. acs.orgresearchgate.net
The principle of qNMR is based on the fact that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acs.org For ¹H qNMR, by co-dissolving a precisely weighed amount of the sample with a known amount of a certified internal standard in a suitable deuterated solvent, the purity of the sample can be calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
I = Integral of the signal
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the standard
Table 3: Illustrative Parameters for qNMR Purity Determination of this compound
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (B1165640) (Certified Reference Material) |
| Analyte Signal | Singlet from the acetate methyl group (δ ~3.6 ppm) |
| Standard Signal | Singlet from the olefinic protons of maleic anhydride (δ ~7.0 ppm) |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton |
| Number of Scans | ≥ 16 |
The key advantages of qNMR include its non-destructive nature, the ability to provide structural information simultaneously, and its high precision and accuracy when performed correctly. nih.govresearchgate.net It is particularly useful for certifying the purity of reference standards and for providing an orthogonal method to chromatography for final product release.
Method Development for Environmental Trace Analysis (excluding biological samples)
The detection of "this compound" at trace levels in environmental matrices such as water and soil is crucial for monitoring its environmental fate and potential impact. While specific methods for this exact compound are not extensively documented in publicly available literature, methodologies can be developed based on established analytical techniques for structurally similar pyridine derivatives. nih.goviaea.orgcdc.govnih.gov The primary analytical challenges involve the efficient extraction of this polar compound from complex environmental samples and its sensitive and selective quantification. nih.govmdpi.com
The most suitable analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) or other sensitive detectors. cdc.govthermofisher.com These methods offer the high sensitivity and selectivity required for trace analysis. mdpi.comnih.gov
Sample Preparation
A critical step in the environmental trace analysis of "this compound" is the preparation of the sample, which involves extraction and concentration of the analyte from the environmental matrix. lcms.cz
Water Samples: For aqueous samples, solid-phase extraction (SPE) is a highly effective technique for concentrating pyridine compounds. researchgate.netnih.gov The selection of the sorbent material is crucial for achieving high recovery rates. nih.gov A common approach involves using a polymeric sorbent, which can effectively retain polar compounds like pyridine derivatives from water. The pH of the water sample may need to be adjusted to ensure the compound is in a neutral form to enhance its retention on the sorbent. nih.gov After extraction, the compound is eluted from the SPE cartridge using a small volume of an appropriate organic solvent.
Soil and Sediment Samples: The extraction of "this compound" from soil and sediment is more complex due to the compound's potential to adsorb to soil particles. iaea.org A common method involves solvent extraction, where the soil sample is mixed with an organic solvent to dissolve the compound. osti.gov The choice of solvent is critical and may require optimization. Following the initial extraction, a clean-up step is often necessary to remove interfering substances from the extract before instrumental analysis. This can be achieved using techniques such as solid-phase extraction. researchgate.net
Table 1: Proposed Sample Preparation Methods for Environmental Trace Analysis
| Matrix | Extraction Technique | Key Parameters | Rationale | Reference |
| Water | Solid-Phase Extraction (SPE) | Sorbent: Polymeric (e.g., N-vinylpyrrolidone/divinylbenzene); pH adjustment; Elution with methanol/acetonitrile. | Efficiently concentrates polar analytes from aqueous matrices, high recovery rates. | researchgate.netmdpi.com |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Soxhlet Extraction | Extraction Solvent: Methanol or Acetonitrile/Water mixture; Temperature and pressure optimization. | Enhanced extraction efficiency for analytes from solid matrices. | iaea.orgthermofisher.com |
| Clean-up (Post-Extraction) | ||||
| Soil/Sediment Extract | Solid-Phase Extraction (SPE) | Sorbent: Graphitized Carbon Black/Aminopropyl Silica Gel | Removes interfering co-extractants, improving analytical accuracy. | researchgate.net |
Instrumental Analysis
Following sample preparation, the extract is analyzed using either GC-MS or LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. cdc.gov For "this compound," a capillary GC column with a suitable stationary phase, such as one with polyethylene (B3416737) glycol (PEG), would be appropriate. nih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target compound. nih.gov This approach allows for detection limits in the low nanogram to picogram range. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for polar and thermally labile compounds that are not easily analyzed by GC. nih.govmdpi.com Reversed-phase HPLC using a C18 column is a common approach for separating pyridine derivatives. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with the addition of a modifier such as formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. nih.govthermofisher.com Detection is achieved using a mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS), which provides excellent sensitivity and specificity. mdpi.comnih.gov
Table 2: Proposed Instrumental Parameters for Trace Analysis
| Technique | Parameter | Proposed Conditions | Rationale | Reference |
| GC-MS | Column | Capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) | Appropriate polarity for separation of pyridine derivatives. | nih.gov |
| Injector | Splitless, 250 °C | Maximizes transfer of analyte to the column for trace analysis. | researchgate.net | |
| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 240 °C (hold 5 min) | Optimized for separation of target analyte from matrix interferences. | nih.gov | |
| MS Detection | Selected Ion Monitoring (SIM) | High sensitivity and selectivity for target compound quantification. | nih.gov | |
| LC-MS | Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | Standard for separation of a wide range of organic molecules. | researchgate.net |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | Gradient elution for efficient separation. Acid improves peak shape and ionization. | nih.gov | |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI-MS interfaces. | researchgate.net | |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive for quantification in complex matrices. | nih.gov |
Method Validation
To ensure the reliability of the developed method, a thorough validation process is necessary. This includes assessing parameters such as:
Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a defined range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. For pyridine derivatives, detection limits in the range of 0.2 µg/L in water and 0.01 mg/kg in soil have been reported. iaea.orgosti.gov
Accuracy and Precision: Evaluating the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
Recovery: Assessing the efficiency of the extraction procedure by analyzing spiked samples. Recoveries greater than 80-90% are generally considered acceptable. nih.goviaea.org
Matrix Effects: Investigating the influence of co-extracted compounds from the environmental matrix on the ionization and detection of the analyte, particularly in LC-MS.
By adapting and optimizing these established analytical methodologies, it is feasible to develop a robust and sensitive method for the trace detection and quantification of "this compound" in various environmental compartments.
Environmental and Green Chemistry Considerations in the Context of Methyl 2 4,6 Dimethylpyridin 2 Yl Acetate
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.com High atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. numberanalytics.comnumberanalytics.com
In the synthesis of pyridine (B92270) derivatives like Methyl 2-(4,6-dimethylpyridin-2-yl)acetate, the choice of reaction pathway significantly influences the atom economy. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that contains significant portions of all reactants, are often highlighted for their high atom economy. nih.govnih.gov These one-pot syntheses reduce the number of synthetic steps, leading to decreased solvent usage and energy consumption. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed in the synthesis of complex molecules and are noted for their potential for high atom economy. numberanalytics.comlibretexts.org The byproducts of these reactions are often simple salts, which are generally less hazardous than the byproducts of other methods. libretexts.org The efficiency of these reactions can be further enhanced by optimizing reaction conditions and developing highly active catalysts. numberanalytics.com
| Reaction Type | Key Advantages for Atom Economy |
| Multicomponent Reactions (MCRs) | High synthetic efficiency, reduced reaction times, and eco-friendly. nih.gov |
| Palladium-Catalyzed Cross-Coupling | High turnover rates of the catalyst, formation of less hazardous byproducts. numberanalytics.comlibretexts.org |
Solvent Minimization and Replacement Strategies
The pharmaceutical and chemical industries are major consumers of organic solvents, which contribute significantly to chemical waste. teknoscienze.com Therefore, a key aspect of green chemistry is the minimization of solvent use and the replacement of hazardous solvents with more environmentally benign alternatives. mdpi.comresearchgate.netdntb.gov.ua
Strategies for solvent minimization include the use of solvent-free reactions and high-concentration reaction conditions. pharmafeatures.comcaribjscitech.com For instance, mechanochemistry, which uses mechanical force to initiate reactions, can eliminate the need for solvents altogether. pharmafeatures.com
When solvents are necessary, the focus shifts to using "greener" alternatives. Water is an ideal green solvent due to its non-toxic and non-flammable nature. The development of water-soluble catalysts and reaction systems is an active area of research. libretexts.orgrsc.org Other greener solvent alternatives include alcohols, ethers derived from biomass like 2-methyltetrahydrofuran (B130290) (2-MeTHF), and supercritical fluids like carbon dioxide (scCO2). mdpi.comresearchgate.netdntb.gov.ua The selection of a solvent is often guided by solvent selection guides developed by pharmaceutical companies and academic consortia. mdpi.comresearchgate.net
| Green Solvent Strategy | Examples | Benefits |
| Solvent-Free Reactions | Mechanochemistry, thermal reactions. pharmafeatures.com | Reduces waste, energy consumption, and chemical exposure risks. pharmafeatures.com |
| Green Solvents | Water, bio-derived ethers (e.g., 2-MeTHF), alcohols, supercritical CO2. mdpi.comresearchgate.netdntb.gov.ua | Lower toxicity, reduced environmental impact, and potential for recycling. |
Catalyst Reusability and Heterogeneous Catalysis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. biosynce.com A key goal is the development of catalysts that can be easily recovered and reused, which reduces both cost and waste. rsc.orgnumberanalytics.comrsc.org
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous in this regard. researchgate.netresearchgate.net They can be readily separated from the reaction mixture by filtration and reused in subsequent batches. numberanalytics.commdpi.com The immobilization of homogeneous catalysts onto solid supports, such as polymers or silica (B1680970), is a common strategy to create heterogeneous catalysts. numberanalytics.comrsc.orgmdpi.com Magnetic nanoparticles are also being explored as catalyst supports, allowing for easy separation using a magnetic field. numberanalytics.comresearchgate.net
In the context of synthesizing pyridine derivatives, various heterogeneous catalysts have been developed. For example, palladium catalysts supported on materials like cellulose (B213188) or encapsulated in polymers have demonstrated high activity and reusability in cross-coupling reactions. rsc.orgmdpi.com Similarly, heterogeneous iridium catalysts have been developed for the hydroboration of pyridines. nsf.gov
| Catalyst Type | Advantages | Examples in Pyridine Synthesis |
| Heterogeneous Catalysts | Easy separation and reusability, reduced waste. numberanalytics.comresearchgate.net | Polymer-encapsulated palladium catalysts, iridium supported on zirconium oxide. rsc.orgnsf.gov |
| Immobilized Homogeneous Catalysts | Combines high selectivity of homogeneous catalysts with easy separation of heterogeneous catalysts. numberanalytics.commdpi.com | Palladium nanoparticles on cellulose, palladium on magnetic nanoparticles. researchgate.netmdpi.com |
Waste Reduction and By-product Minimization
The reduction of waste and the minimization of by-products are overarching goals of green chemistry. The E-factor, which is the ratio of the mass of waste to the mass of product, is a common metric used to assess the environmental impact of a chemical process. teknoscienze.com The pharmaceutical industry, in particular, has historically high E-factors, highlighting the need for more efficient and waste-reducing synthetic methods. teknoscienze.com
Strategies for waste reduction in the synthesis of compounds like this compound are multifaceted. They include the aforementioned principles of high atom economy, solvent minimization, and catalyst reusability. Additionally, process optimization to improve reaction yields and selectivity is crucial. numberanalytics.com One-pot synthesis and tandem or domino reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce waste by eliminating the need for intermediate workup and purification steps. nih.govmdpi.com
For example, a multi-step synthesis of a ferrocene (B1249389) derivative was simplified to a single Friedel-Crafts reaction, which significantly reduced the number of reagents, cost, and chemical waste. mdpi.com Similarly, the synthesis of pyridine derivatives via one-pot multicomponent reactions under microwave irradiation has been shown to be highly efficient, with excellent yields and short reaction times. nih.govacs.org
Degradation Pathways and Environmental Fate
Understanding the environmental fate of a chemical compound is essential for assessing its long-term environmental impact. Pyridine and its derivatives can enter the environment through industrial and agricultural activities. tandfonline.comresearchgate.net Their fate is determined by a combination of abiotic processes, such as photochemical transformation, and biotic processes, primarily biodegradation by microorganisms. tandfonline.comresearchgate.net
Pyridine itself is readily degraded in soil by numerous bacteria that can use it as a source of carbon and nitrogen. tandfonline.comresearchgate.net However, the biodegradability of substituted pyridines can vary significantly depending on the nature and position of the substituents. tandfonline.com While many substituted pyridines are susceptible to biodegradation, data on the environmental fate of alkylpyridines, such as the dimethylpyridine moiety in this compound, are limited. tandfonline.comresearchgate.net
The degradation of many pyridine derivatives is thought to proceed through hydroxylated intermediates. researchgate.net However, some studies suggest that pyridine and certain substituted pyridines may be degraded via novel mechanisms, possibly involving initial reductive steps. tandfonline.comresearchgate.net The presence of alkyl groups on the pyridine ring can influence the degradation pathway and rate. researchgate.net Biodegradation of pyridine derivatives can occur under both aerobic and anaerobic conditions. tandfonline.com
The bioavailability of pyridines in the environment can be affected by their interaction with soil and sediment surfaces through mechanisms like adsorption, which can slow down their degradation. wikipedia.org
Frontier Research Directions and Unexplored Avenues in Methyl 2 4,6 Dimethylpyridin 2 Yl Acetate Chemistry
Asymmetric Synthesis and Chiral Derivatives
The development of methods for the asymmetric synthesis of chiral molecules is a significant area of chemical research, driven by the different biological responses often elicited by enantiomers of a chiral compound. researchgate.net While specific methods for the asymmetric synthesis of Methyl 2-(4,6-dimethylpyridin-2-yl)acetate are not extensively documented, research on related chiral pyridines provides a strong foundation for future exploration.
A promising avenue for obtaining enantiomerically pure forms of this compound and its derivatives is through chiral resolution. Lipase-catalyzed enantioselective acetylation has been successfully employed for the resolution of racemic 1-(2-pyridyl)ethanols. acs.orgresearchgate.net This enzymatic method, using vinyl acetate (B1210297) as the acetylating agent and a lipase (B570770) such as Candida antarctica lipase (CAL), can yield both the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. acs.org This approach could potentially be adapted for the resolution of a hydrolyzed precursor of this compound, followed by re-esterification to obtain the desired enantiomer.
Another strategy involves the use of chiral auxiliaries. For instance, the Hantzsch reaction has been utilized with a chiral β-ketoester derived from a protected glycerol (B35011) moiety to synthesize diastereomeric pairs of 1,4-dihydropyridines, which can then be separated. nih.gov A similar approach could be envisioned for the synthesis of chiral precursors to this compound.
Furthermore, iridium-catalyzed intermolecular asymmetric allylic amination has been developed for the highly regio- and enantioselective synthesis of N-substituted 2-pyridone derivatives, achieving up to 98% yield and 99% enantiomeric excess (ee). nih.gov This highlights the potential of transition-metal catalysis in accessing chiral pyridine-based structures. Rhodium-catalyzed asymmetric reductive Heck reactions have also been used to create enantioenriched 3-substituted tetrahydropyridines from pyridine (B92270) precursors. nih.gov
Table 1: Potential Asymmetric Synthesis Strategies for this compound Analogs
| Method | Description | Potential Application to Target Compound | Key Considerations |
| Enzymatic Resolution | Lipase-catalyzed enantioselective acetylation of a corresponding alcohol precursor. | Resolution of 2-(4,6-dimethylpyridin-2-yl)ethanol, followed by esterification. | Substrate specificity of the lipase; reaction conditions (temperature, solvent). acs.org |
| Chiral Auxiliary | Use of a chiral group to induce diastereoselectivity in a key bond-forming reaction, followed by removal of the auxiliary. | Synthesis of a chiral precursor to the pyridine ring or the acetate side chain. | Availability of suitable chiral auxiliaries; efficiency of auxiliary removal. nih.gov |
| Asymmetric Catalysis | Transition-metal catalyzed reactions (e.g., Ir, Rh) using chiral ligands to control stereochemistry. | Direct asymmetric functionalization of a pre-formed pyridine ring or a precursor. | Catalyst and ligand design; optimization of reaction conditions. nih.govnih.gov |
Photochemistry and Photophysical Properties
Irradiation of dimethylpyridine vapors at 254 nm has been shown to induce intramolecular photoisomerizations. acs.org These reactions can lead to the interconversion of different dimethylpyridine isomers and, in some cases, demethylation to form monomethylpyridines. acs.org The specific photochemical pathways are dependent on the excitation wavelength and the presence of quenching agents. acs.org It is plausible that this compound could undergo similar photoisomerization or fragmentation reactions upon UV irradiation.
The photophysical properties of pyridine derivatives are often characterized by intramolecular charge transfer (ICT) states, which can be highly sensitive to the solvent environment. For example, dimethyl amino styryl pyridine acetonitrile (B52724) (DASPA) exhibits solvent-polarity-dependent fluorescence, with faster solvation relaxation in protic solvents leading to a rapid decay of fluorescence. researchgate.net The presence of the ester group and the dimethyl-substituted pyridine ring in this compound suggests that it may also exhibit interesting solvatochromic properties.
Furthermore, lutidine derivatives have been incorporated into fluorescent probes for live-cell imaging of mitochondria and the endoplasmic reticulum. rsc.orgx-mol.net These cationic fluorophores often possess push-pull electronic structures that give rise to their emissive properties. rsc.org The structural features of this compound could serve as a basis for the design of new fluorescent probes.
Table 2: Potential Photophysical and Photochemical Behavior of this compound
| Property/Process | Description | Expected Behavior for Target Compound | Potential Research Focus |
| Photoisomerization | Intramolecular rearrangement upon UV irradiation. | Potential for isomerization of the pyridine ring or side-chain reactions. | Investigating the photostability and identifying potential photoproducts. acs.org |
| Solvatochromism | Changes in absorption and emission spectra with solvent polarity. | The ester and pyridine moieties may lead to solvent-dependent fluorescence. | Studying the photophysical properties in a range of solvents to probe ICT character. researchgate.net |
| Fluorescence | Emission of light upon excitation. | Potential for fluorescence, which could be modulated by derivatization. | Synthesis of derivatives to enhance quantum yield and shift emission wavelengths for sensing applications. rsc.orgx-mol.net |
Electrochemistry and Redox Behavior
The electrochemical properties of pyridine derivatives are crucial for their application in areas such as catalysis, energy storage, and sensor development. The redox behavior of these compounds is influenced by the substituents on the pyridine ring.
Studies on various pyridine derivatives have shown that they undergo irreversible redox processes. mdpi.com Electron-donating groups, such as the methyl groups in this compound, are expected to decrease the cathodic peak potential, making the compound easier to reduce compared to unsubstituted pyridine. Conversely, electron-withdrawing groups increase this potential. mdpi.com The acetate group might have a more complex influence on the redox behavior.
The electrochemical reduction of pyridinium (B92312) salts has been investigated for applications in electrosynthesis. mdpi.com For instance, 2,4,6-trimethylpyridine (B116444) (collidine) can be used in dehydrohalogenation reactions and as a solvent for specific chemical transformations. chemicalbook.comfishersci.cacymitquimica.com The electrochemical behavior of this compound could be harnessed for similar synthetic applications or for the development of redox-active materials.
Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the redox potentials and acidity constants of pyridine derivatives, allowing for the construction of Pourbaix diagrams. mdpi.com Such theoretical investigations for this compound would provide a deeper understanding of its pH-dependent redox behavior and could guide the design of new electroactive molecules. mdpi.com
Table 3: Predicted Electrochemical Properties and Research Avenues for this compound
| Property | Description | Predicted Behavior for Target Compound | Potential Research Directions |
| Reduction Potential | The potential at which the compound accepts an electron. | The electron-donating methyl groups are likely to make it easier to reduce than unsubstituted pyridine acetate. mdpi.com | Cyclic voltammetry studies to determine the reduction and oxidation potentials. |
| Redox Reversibility | The ability of the compound to undergo reversible electron transfer. | Likely to be an irreversible process based on studies of similar pyridine derivatives. mdpi.com | Investigating the stability of the radical ions formed upon reduction or oxidation. |
| pH-Dependence | The effect of pH on the redox potentials. | The pyridine nitrogen can be protonated, leading to pH-dependent redox behavior. | Construction of Pourbaix diagrams through experimental and computational methods. mdpi.com |
Development of Novel Synthetic Reagents Derived from the Compound
This compound can serve as a versatile building block for the synthesis of more complex molecules and novel reagents. The presence of the ester functionality and the substituted pyridine ring offers multiple sites for chemical modification.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. This carboxylic acid derivative could also be used in coupling reactions to form larger molecular architectures.
The pyridine ring itself can be functionalized further. The nitrogen atom can be N-oxidized, which can activate the pyridine ring for various transformations. researchgate.net Pyridine N-oxides are useful intermediates for introducing substituents at the 2-position. researchgate.net Additionally, the methyl groups on the pyridine ring could potentially undergo functionalization, although this is generally more challenging.
The development of derivatization reagents for analytical applications is another promising area. Reagents that can react with specific functional groups (e.g., amines, thiols) to introduce a fluorescent or electrochemically active tag are highly valuable. The core structure of this compound could be modified to create such reagents. For example, new fluorescence derivatization reagents based on pteridinedione have been synthesized for the analysis of amines. seikei.ac.jp
Table 4: Potential Synthetic Transformations and Resulting Reagents from this compound
| Functional Group | Transformation | Potential Product/Reagent | Application |
| Ester | Hydrolysis | 2-(4,6-dimethylpyridin-2-yl)acetic acid | Precursor for amides, acid chlorides, and other esters. |
| Ester | Aminolysis | 2-(4,6-dimethylpyridin-2-yl)acetamides | Biologically active compounds, ligands for metal complexes. |
| Pyridine Nitrogen | N-Oxidation | Methyl 2-(4,6-dimethyl-1-oxido-pyridin-2-yl)acetate | Activated intermediate for further functionalization of the pyridine ring. researchgate.net |
| Entire Molecule | Derivatization | Fluorescently tagged derivatives | Analytical reagents for HPLC or fluorescence microscopy. seikei.ac.jpresearchgate.net |
Integration into Multi-Functional Hybrid Systems
The unique electronic and structural features of the this compound scaffold make it an attractive component for the construction of multi-functional hybrid materials. These materials combine the properties of organic and inorganic components to achieve synergistic effects and novel functionalities. mdpi.comnih.govresearchgate.net
The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials have applications in gas storage, separation, and catalysis. The specific substitution pattern of this compound could influence the resulting structure and properties of such hybrid materials. Polymers with pyridine functional groups are commonly used for their strong coordination ability with metal ions. mdpi.com
The incorporation of this compound or its derivatives into polymer backbones could lead to new functional polymers. For example, pyridine-containing polymers can be used in the development of sensors, catalysts, and smart materials. The properties of these polymers can be tuned by altering the structure of the pyridine monomer.
Furthermore, the concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in drug discovery. The pyridine moiety is a common feature in many biologically active compounds. nih.gov Hybrid molecules incorporating the this compound scaffold with other bioactive fragments could lead to the development of new therapeutic agents with improved efficacy or novel mechanisms of action. mdpi.com
Table 5: Potential Applications of this compound in Hybrid Systems
| Hybrid System Type | Description | Potential Role of the Target Compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Crystalline materials composed of metal ions or clusters coordinated to organic ligands. | The pyridine nitrogen can act as a coordination site for metal ions. | Gas storage, separation, catalysis. mdpi.com |
| Functional Polymers | Polymers containing specific functional groups that impart desired properties. | Can be incorporated as a monomer or a side-chain functional group. | Sensors, smart materials, drug delivery systems. mdpi.com |
| Molecular Hybrids | Molecules containing two or more distinct bioactive moieties. | Can be combined with other pharmacophores to create new drug candidates. | Anticancer agents, antimicrobial agents. nih.govmdpi.com |
| Surface Modification | Attachment of organic molecules to the surface of inorganic materials. | Can be used to functionalize nanoparticles or surfaces to alter their properties. | Catalysis, sensing, biomedical imaging. nih.govresearchgate.net |
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR confirm the ester group and pyridine ring substitution patterns.
- Mass Spectrometry : Validates molecular weight and fragmentation pathways.
- X-ray Crystallography : Provides definitive bond lengths and angles, as demonstrated in studies of analogous pyridine derivatives (e.g., bond lengths ranging from 1.373–1.391 Å in related structures) . Single-crystal growth via slow solvent evaporation (e.g., chloroform/acetone mixtures) is critical for high-resolution data .
How can researchers optimize reaction yields during synthesis?
Advanced
Yield optimization requires systematic screening of:
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in nucleophilic substitutions .
- Catalysts : Acidic catalysts (H2SO4) or coupling agents (DCC) improve esterification efficiency.
- Temperature : Reflux conditions (e.g., 80–100°C) are often optimal.
Design of Experiments (DoE) methodologies can statistically identify interactions between variables .
How to resolve contradictions between spectroscopic data and crystallographic results?
Advanced
Discrepancies (e.g., tautomerism in solution vs. solid state) require cross-validation:
- Dynamic NMR : Assesses conformational flexibility in solution.
- Computational Modeling : Density Functional Theory (DFT) calculates electronic environments and compares them to crystallographic data .
- Refinement Software : SHELXL refines X-ray data to resolve ambiguities (e.g., hydrogen bonding networks) .
What are the primary research applications of this compound?
Q. Basic
- Organic Synthesis : Serves as an intermediate for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.
- Biological Studies : Pyridine derivatives are probes for enzyme-substrate interactions, particularly in metabolic pathways .
What strategies improve crystallization for X-ray analysis?
Q. Advanced
- Solvent Selection : Mixed-solvent systems (e.g., chloroform/acetone 1:5 v/v) promote slow crystal growth .
- Purity : Pre-purify via recrystallization or HPLC to eliminate impurities.
- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement, leveraging high-resolution data (R factor < 0.05) .
How do substituents on the pyridine ring influence electronic properties?
Q. Advanced
- Computational Analysis : DFT calculations map electron density distributions, revealing electron-withdrawing/donating effects of methyl groups.
- Comparative Studies : Analogs with nitro or cyano substituents (e.g., tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate) show altered reactivity due to electronic effects .
- Spectroscopic Shifts : 13C NMR chemical shifts of the pyridine ring correlate with substituent electronegativity .
What stability considerations are critical for long-term storage?
Q. Basic
- Storage Conditions : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis.
- Light Sensitivity : Protect from UV exposure to avoid ester degradation, as observed in related pyridine esters .
How to design experiments for assessing biological activity?
Q. Advanced
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.
- In Vitro Assays : Measure IC50 values against enzyme targets (e.g., acetylcholinesterase) under controlled pH and temperature .
- Metabolic Stability : Use liver microsome models to evaluate pharmacokinetic properties .
What analytical methods validate purity for publication standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
